molecular formula C9H6BrF3O3 B2899277 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid CAS No. 1502060-14-1

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid

Cat. No.: B2899277
CAS No.: 1502060-14-1
M. Wt: 299.043
InChI Key: CBLQGQJRJFGQEB-UHFFFAOYSA-N
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Description

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is a chemical compound with the molecular formula C9H6BrF3O3. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while oxidation and reduction reactions can modify the functional groups present in the compound .

Mechanism of Action

The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid involves its interaction with specific molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-Bromo-2-(trifluoromethyl)phenoxy]acetic acid is unique due to its specific combination of a bromine atom, a trifluoromethyl group, and a phenoxyacetic acid moiety. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(16-4-8(14)15)6(3-5)9(11,12)13/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLQGQJRJFGQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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